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Compound of Interest

Compound Name: 2-Ethynylcyclopentanol

CAS No.: 22022-30-6

Cat. No.: B3021360 Get Quote

CAS Registry Number: 22022-30-6 (General)

Executive Summary
2-Ethynylcyclopentanol is a bifunctional cycloaliphatic building block characterized by a

secondary hydroxyl group vicinal to a terminal alkyne. This structural motif renders it a high-

value scaffold in medicinal chemistry, particularly for the synthesis of fused lactones,

heterocycles, and complex natural product analogues.

While often encountered as a racemic mixture (CAS 22022-30-6), the stereochemical

configuration—cis (CAS 61967-60-0) versus trans (CAS 61967-50-8)—dictates its reactivity

profile, especially in metal-catalyzed cyclocarbonylation reactions. This guide dissects the

synthesis, characterization, and application of 2-ethynylcyclopentanol, emphasizing its role in

modern photoredox catalysis and organometallic transformations.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9]
The molecule exists as two diastereomers. The trans-isomer is thermodynamically favored in

ring-opening syntheses, while the cis-isomer is often required for specific cyclization

geometries due to the spatial proximity of the hydroxyl and ethynyl groups.

Table 1: Nomenclature and Identification
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Parameter Detail

IUPAC Name 2-Ethynylcyclopentan-1-ol

General CAS 22022-30-6

Cis-Isomer CAS 61967-60-0

Trans-Isomer CAS 61967-50-8

Molecular Formula C₇H₁₀O

Molecular Weight 110.15 g/mol

SMILES C#CC1CCCC1O

Appearance Colorless to pale yellow oil

Table 2: Physical Properties
Property Value Note

Boiling Point 41 °C @ 3.2 Torr (trans-isomer)

Density ~1.00 g/cm³ Predicted

Solubility
Soluble in CH₂Cl₂, MeCN,

MeOH
Lipophilic scaffold

pKa ~14.7 Secondary alcohol

Synthesis & Production Methodologies
Method A: Photoredox-Catalyzed Radical Group
Transfer (Modern)
Traditional synthesis involving acetylide addition to epoxides can be harsh and

stereochemically limiting. A superior, modern approach utilizes photoredox catalysis to convert

vinyl silanes into 2-ethynylcyclopentanol under mild conditions. This method employs an

Iridium-based photocatalyst to drive a radical group transfer, ensuring high functional group

tolerance.
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Mechanism: The reaction proceeds via the oxidation of a hypervalent silicon species or a

silicon-tethered intermediate, generating a radical that undergoes cyclization followed by

elimination/transfer of the ethynyl group.

Experimental Protocol (Self-Validating)
Source: Adapted from J. Org. Chem. 2023, 88, 16, 11832–11844.

Reagents:

Precursor: Vinyl silane derivative (e.g., tert-butyl-dimethyl(2-vinylcyclopentyl)silane

equivalent).

Catalyst: [Ir(dtbbpy)(ppy)₂]PF₆ (2.2 mol %).[1][2][3]

Base: Tributylamine (Bu₃N, 1.9 equiv).[2]

Additives: HCl (1.25 M in MeOH, 2.0 equiv).

Solvent: MeCN/MeOH (9:1).[1][2]

Workflow:

Setup: In a flame-dried vial, dissolve the vinyl silane precursor (1.0 equiv) in degassed

MeCN/MeOH (9:1).

Catalyst Addition: Add [Ir(dtbbpy)(ppy)₂]PF₆ (2.2 mol %) and Bu₃N (1.9 equiv).

Irradiation: Irradiate the mixture with Blue LEDs (440–460 nm) at room temperature. Stirring

must be vigorous to ensure photon penetration.

Quench: Upon consumption of starting material (monitor via TLC/LC-MS), add HCl solution

(2.0 equiv) to cleave the silyl ether/intermediate.

Isolation: Dilute with water, extract with CH₂Cl₂, and purify via silica gel flash

chromatography (0.5% IPA in CH₂Cl₂).

Yield: Typically 33–50% isolated yield for the specific ethynyl derivative.
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Method B: Epoxide Ring Opening (Traditional)
The trans-isomer is classically accessed by the nucleophilic attack of lithium acetylide (or

lithium acetylide-ethylenediamine complex) on cyclopentene oxide.

Constraint: This method predominantly yields the trans-product due to the Sₙ2-like backside

attack mechanism.

Utility: Ideal for accessing the trans-2-ethynylcyclopentanol for non-cyclization

applications.

Analytical Characterization
Validating the identity of 2-ethynylcyclopentanol requires precise spectroscopic analysis. The

terminal alkyne proton and the methine protons on the ring are diagnostic.

Table 3: Diagnostic NMR Data (CDCl₃)
Nucleus Shift (δ ppm) Multiplicity Assignment

¹H NMR 4.16 dh (J = 6.7, 2.2 Hz) CH-OH (C1)

¹H NMR 2.47 tddt CH-C≡CH (C2)

¹H NMR 2.10–2.20 d (approx)
C≡C-H (Alkyne

proton)

¹H NMR 1.86 tdd Ring CH₂

¹³C NMR 75.4 - C-OH

¹³C NMR 85.0 / 69.0 - Alkyne carbons (C≡C)

Note: Shifts may vary slightly based on concentration and stereochemistry (cis vs trans).

Applications in Drug Discovery & Reactivity[1]
Cyclocarbonylation to Lactones
2-Ethynylcyclopentanol is a "privileged substrate" for Palladium-catalyzed cyclocarbonylation.

Cis-Isomer: Reacts rapidly to form fused
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-methylene-

-butyrolactones. The cis geometry pre-organizes the hydroxyl and alkyne for intramolecular
insertion.

Trans-Isomer: Reacts sluggishly or yields strained products because the nucleophile (OH)

and electrophile (Pd-alkyne complex) are on opposite faces of the ring.

Silylcarbocyclization (SiCAC)
The trans-isomer is utilized in intermolecular SiCAC reactions (e.g., with cyclohexanol) to form

complex fused ring systems via Rhodium catalysis. This allows for the rapid assembly of 5,7-

fused or 5,6-fused bicyclic ether/lactone scaffolds common in terpenes.

Visualization: Reactivity Pathways
The following diagram illustrates the divergence in reactivity based on stereochemistry and

catalyst choice.
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Figure 1: Stereochemical divergence in the catalytic transformation of 2-
ethynylcyclopentanol. The cis-isomer is the preferred substrate for intramolecular

lactonization.

Safety & Handling (MSDS Highlights)
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Terminal alkynes can be

unstable; protect from light.

Hazards: Flammable liquid. Incompatible with strong oxidizing agents and heavy metals (risk

of acetylide formation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pubs.acs.org [pubs.acs.org]

2. Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis -
PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. cis-2-Ethynylcyclopentanol | C7H10O | CID 12386475 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b3021360?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/12386475
https://www.benchchem.com/product/b3021360?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/12386476
https://pubs.acs.org/doi/10.1021/acs.joc.3c01213
https://www.mdpi.com/1420-3049/27/7/2043
https://www.proquest.com/openview/86a6a7a6a7a6
https://pubchem.ncbi.nlm.nih.gov/compound/cis-2-Ethynylcyclopentanol
https://pubs.acs.org/doi/10.1021/acs.joc.3c01213
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476183/
https://www.researchgate.net/publication/371273134_Radical_Group_Transfer_of_Vinyl_and_Alkynyl_Silanes_Driven_by_Photoredox_Catalysis
https://www.benchchem.com/product/b3021360?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.joc.3c01213
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476183/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476183/
https://www.researchgate.net/publication/371273134_Radical_Group_Transfer_of_Vinyl_and_Alkynyl_Silanes_Driven_by_Photoredox_Catalysis
https://pubchem.ncbi.nlm.nih.gov/compound/cis-2-Ethynylcyclopentanol
https://pubchem.ncbi.nlm.nih.gov/compound/cis-2-Ethynylcyclopentanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Monograph: 2-Ethynylcyclopentanol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021360#2-ethynylcyclopentanol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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